molecular formula C24H28N2O3S B2666460 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235687-00-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide

Cat. No. B2666460
CAS RN: 1235687-00-9
M. Wt: 424.56
InChI Key: UBHCOOIXDOHUKM-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controlled Polymerization

Research on homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain, specifically N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), showcases controlled radical polymerization via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process yields polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, demonstrating the acrylamide's utility in creating well-defined polymeric materials (Mori, Sutoh, & Endo, 2005).

Photopolymerization Initiators

Another study highlights the synthesis of acrylated naphthalimide one-component visible light initiators, illustrating the acrylamide derivatives' role in photopolymerization. These compounds exhibit good photopolymerization initiating performance and high migration stability in cured films (Yang et al., 2018).

Fluorescent Scaffolds

The reaction of azaheterocyclic enamines with acrylamide was employed for the preparation of novel fluorescent scaffolds possessing a benzo[e]indoline moiety. This research indicates the potential of acrylamide derivatives in creating fluorescent probes or markers for biological and materials science applications (Buinauskaitė et al., 2012).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, demonstrating the therapeutic potential of acrylamide derivatives in the development of antidementia agents (Sugimoto et al., 1990).

Anti-Fatigue Effects

Research on benzamide derivatives, including those related to the given chemical structure, has shown anti-fatigue effects in weight-loaded forced swimming mice. This indicates the compound's potential application in enhancing physical endurance or treating fatigue-related conditions (Wu et al., 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-30-23-5-3-2-4-20(23)16-26-12-10-19(11-13-26)15-25-24(27)9-7-18-6-8-21-22(14-18)29-17-28-21/h2-9,14,19H,10-13,15-17H2,1H3,(H,25,27)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHCOOIXDOHUKM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide

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